1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride

Lipophilicity Physicochemical Properties Drug Design

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine hydrochloride (CAS 1856045-85-6) is a synthetic, N1‑fluoroalkylated 4‑aminopyrazole derivative supplied as its hydrochloride salt. It belongs to the class of fluoroethyl pyrazole compounds, a scaffold with established utility in agrochemical and medicinal chemistry research.

Molecular Formula C13H17ClFN3O
Molecular Weight 285.74 g/mol
Cat. No. B12237064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride
Molecular FormulaC13H17ClFN3O
Molecular Weight285.74 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC2=CN(N=C2)CCF.Cl
InChIInChI=1S/C13H16FN3O.ClH/c1-18-13-4-2-3-11(7-13)8-15-12-9-16-17(10-12)6-5-14;/h2-4,7,9-10,15H,5-6,8H2,1H3;1H
InChIKeySKPSYLRENHGNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine Hydrochloride: Core Structural Identity and Research Sourcing Context


1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine hydrochloride (CAS 1856045-85-6) is a synthetic, N1‑fluoroalkylated 4‑aminopyrazole derivative supplied as its hydrochloride salt. It belongs to the class of fluoroethyl pyrazole compounds, a scaffold with established utility in agrochemical and medicinal chemistry research [1][2]. Its core structure features a pyrazole ring bearing a 2‑fluoroethyl group at N1 and a secondary amine bridged to a 3‑methoxybenzyl moiety at the 4‑position, with a molecular formula of C13H17ClFN3O and a molecular weight of 285.74 g/mol (free base: C13H16FN3O, 249.29 g/mol) .

Why Generic Pyrazole-4-amine Analogs Cannot Substitute 1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine Hydrochloride


Simple N1‑alkyl or N‑benzyl pyrazole‑4‑amine derivatives lack the combined structural features—a 2‑fluoroethyl N1‑substituent and a 3‑methoxybenzyl 4‑amino group—that define the physicochemical profile and potential binding interactions of this compound. The fluoroethyl group introduces a distinct electronegativity and metabolic profile compared to methyl or isopropyl analogs [1], while the 3‑methoxy substitution on the benzyl ring modulates π‑stacking and hydrogen‑bond acceptor capacity relative to unsubstituted benzyl or 4‑methoxy variants . Generic substitution with non‑fluorinated or differently substituted analogs therefore presents a risk of altered reactivity, target engagement, and pharmacokinetic behavior in downstream applications.

Quantitative Differentiation Evidence for 1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine Hydrochloride Versus Closest Analogs


Fluoroethyl vs. Methyl N1-Substitution: Impact on Calculated Lipophilicity (clogP)

The 2‑fluoroethyl substituent at N1 reduces calculated lipophilicity by approximately 0.7–1.0 log unit compared to the isopropyl analog and by about 0.3–0.5 log unit compared to the methyl analog, as estimated by fragment‑based clogP methods . This moderate lipophilicity modulation can influence membrane permeability and non‑specific protein binding without the extreme hydrophobicity of larger alkyl substituents.

Lipophilicity Physicochemical Properties Drug Design

3-Methoxybenzyl vs. Benzyl Substitution: Hydrogen-Bond Acceptor Capacity and Metabolic Stability

The 3‑methoxy group on the benzyl ring provides a hydrogen‑bond acceptor that can modulate metabolic oxidation at the benzylic position. In pyrazole‑4‑amine series, 3‑methoxybenzyl substituents have been associated with improved microsomal stability compared to unsubstituted benzyl analogs, likely through steric and electronic shielding of the benzylic C–H bond from cytochrome P450 oxidation [1]. Class‑level inference from related benzylamine scaffolds suggests this modification can extend in vitro half‑life by 1.2‑ to 2‑fold.

Metabolic Stability Cytochrome P450 Structure-Metabolism Relationships

Fluoroethyl Moiety as a Metabolic Soft Spot Modulator: 19F NMR Tracking Capability

The fluoroethyl substituent introduces a single 19F nucleus that can serve as a sensitive NMR probe for compound tracking, metabolite identification, and protein‑binding studies. Unlike methyl or isopropyl analogs, which lack a fluorine handle, the target compound enables 19F NMR-based assays without requiring additional synthetic labeling steps [1]. This property is absent in the non‑fluorinated analogs N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1855946-14-3) and 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856083-36-7).

19F NMR Metabolite Identification Fluorinated Probes

Hydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The hydrochloride salt form of this compound exhibits enhanced aqueous solubility compared to the free base, a property critical for reliable in vitro assay preparation and in vivo formulation. The free base 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-1H-pyrazol-4-amine is sparingly soluble in water, while the hydrochloride salt is readily soluble in aqueous buffers at pH ≤ 5 [1]. This salt form distinction is not uniformly available across all close analogs; several comparator compounds are commercially supplied only as free bases.

Salt Selection Aqueous Solubility Solid-State Properties

Primary Research and Industrial Scenarios Where 1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine Hydrochloride is Preferable to Analog Comparators


Fragment-Based and Biophysical Screening Requiring Intrinsic 19F NMR Reporter Capability

In fragment-based drug discovery or protein‑observed 19F NMR experiments, this compound provides a built‑in fluorine reporter without additional synthetic derivatization. Compared to non‑fluorinated analogs such as N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine, it enables direct monitoring of protein‑ligand interactions, binding site mapping, and competition experiments [1]. This eliminates the need for costly 13C or 15N isotopic labeling and accelerates hit validation workflows.

Medicinal Chemistry Programs Seeking Moderate Lipophilicity with 3-Methoxybenzyl Metabolic Shielding

For lead optimization projects requiring CNS‑penetrant or solubility‑sensitive candidates, the combination of a fluoroethyl N1‑substituent (reducing clogP relative to isopropyl) and the 3‑methoxybenzyl group (potentially slowing benzylic oxidation) offers a balanced profile [1][2]. This compound is preferable to the more lipophilic isopropyl analog when lower logP is desired, and preferable to the unsubstituted benzyl analog when metabolic stability is a priority.

High-Throughput Screening Laboratories Requiring Ready-to-Use, Soluble Compound Stocks

The hydrochloride salt form enables direct dissolution in aqueous screening buffers at relevant concentrations (≥10 mM) without DMSO‑solubility limitations or precipitation issues that complicate the handling of free base analogs [1]. This provides immediate operational efficiency for core facilities and CROs managing large compound libraries.

Agrochemical Discovery Programs Exploring Fluoroethyl Pyrazole Scaffolds

Fluoroethyl pyrazole derivatives have demonstrated activity as insecticides, acaricides, and fungicides [1]. The specific 4‑amino substitution pattern with a 3‑methoxybenzyl group represents a diversification point within this patent space. Research groups investigating structure‑activity relationships in crop protection can use this compound as a building block for further functionalization, leveraging the fluoroethyl group's established role in modulating target‑site binding in arthropod and fungal systems.

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